molecular formula C8H8BrNO3 B022200 1-(2-Bromoethoxy)-4-nitrobenzene CAS No. 13288-06-7

1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No. B022200
CAS RN: 13288-06-7
M. Wt: 246.06 g/mol
InChI Key: YQWCBDNNEZHPMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene involves the reaction between 4-nitrophenol and 1,2-dibromoethane, facilitated by the Williamson Ether Synthesis. This process is influenced by reaction temperature, solvent, reaction time, and the proportion of reactants. Optimal synthesis conditions have been investigated to maximize yield and efficiency, demonstrating the compound's significance in pharmaceutical production, particularly as an intermediate in dofetilide synthesis (Zhai Guang-xin, 2006).

Molecular Structure Analysis

1-(2-Bromoethoxy)-4-nitrobenzene's molecular structure is characterized by specific functional groups that contribute to its reactivity and physical properties. The presence of the nitro and bromoethoxy groups on the benzene ring is crucial for its applications in chemical synthesis. Detailed structural analysis through spectroscopic methods, such as IR and NMR spectrometry, confirms the compound's structure and purity, providing a foundation for further chemical modifications and applications (Jiaming Xuan et al., 2010).

Chemical Reactions and Properties

The chemical properties of 1-(2-Bromoethoxy)-4-nitrobenzene are influenced by its functional groups, which make it a versatile intermediate in organic synthesis. It participates in various chemical reactions, including reductions and electrosynthetic routes, to produce valuable chemical products. For example, its reduction at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole, showcasing its utility in synthesizing diverse organic compounds (Peng Du & D. Peters, 2010).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “1-(2-Bromoethoxy)-4-chlorobenzene” is a chemical compound used in various applications including Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
  • Scientific Field: Medicinal Chemistry

    • Application : Chalcone derivatives, including “(E)-1- (2- (2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one”, have been synthesized and studied for their effect on α-glucosidase .
    • Methods of Application : The compounds were synthesized and characterized by 1 H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
    • Results or Outcomes : Among the synthesized compounds, some showed inhibitory activity on α-glucosidase, but others increased the activity of α-glucosidase .
  • Scientific Field: Energy Storage

    • Application : A new class of bromide-based nonflammable electrolytes for sodium metal batteries has been reported . The electrolyte uses a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which is similar to "1-(2-Bromoethoxy)-4-nitrobenzene" .
    • Methods of Application : The BBE solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress the dendrite and gassing issues .
    • Results or Outcomes : The BBE-based electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells .

Future Directions

The potential uses of “1-(2-Bromoethoxy)-4-nitrobenzene” would depend on its specific properties. Compounds with similar structures are used in the synthesis of dyes, pharmaceuticals, and other chemicals .

properties

IUPAC Name

1-(2-bromoethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCBDNNEZHPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927853
Record name 1-(2-Bromoethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-nitrobenzene

CAS RN

13288-06-7
Record name 13288-06-7
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Record name 1-(2-Bromoethoxy)-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta-Bromo-4-nitrophenetole
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Synthesis routes and methods I

Procedure details

A mixture of p-nitro-phenol (6.0 g, 43.1 mmol), potassium carbonate (14.9 g, 108 mmol) and 1,2-dibromoethane (24.3 g, 129 mmol) in butanone (80 mL) was heated at reflux for 18 h. The mixture was cooled, the inorganic salts filtered and the filtrate concentrated under vacuum to give a brown viscous liquid, which was partitioned between dichloromethane and water. The organic phase was separated and concentrated in vacuo to obtain a residue which was purified by column chromatography using 4% ethyl acetate in petroleum ether as eluent to afford 1-(2-bromo-ethoxy)-4-nitro-benzene (7.5 g, 70%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2-Dibromoethane (24.4 g, 0.13 mol) and 4-nitrophenol (6 g, 0.044 mol) were dissolved in ethyl alcohol (60 ml) and sodium hydroxide (2 g) was added to the solution. The reaction mixture was refluxed for 24 h and thereafter concentrated under vacuum, followed by column chromatography using a 3:1 solvent system of n-hexane and ethyl acetate as an eluent to yield the end compound 1-(4-nitrophenoxy) -2-bromoethane (5.5 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.97 g of the sodium salt of p-nitrophenol(0.01 mol), 2.16 ml of dibromoethane (0.025 mol) and 0.5g of potassium carbonate were taken in 50 ml of dry acetone (4A activated molecular sieves) and refluxed overnight. Potassium carbonate was filtered and the solvent was removed by rotary evaporation to yield 4-(2-bromoethoxy)nitrobenzene (L) in almost quantitative yield. 1H-NMR: CDCl w: 365 (t,2H), 44 (t,2H), 70-83 (ABq,4H)/
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 4-nitrophenol (1.0 g, 1.0 eq., 7.19 mmol), 1,2-dibromoethane (3.85 mL, 6.0 eq, 43.1 mmol), and anhydrous K2CO3 (3.0 g, 3 eq, 21.5 mmol) in dry acetone (36 mL) was stirred at RT for 16 h. The reaction mixture was filtered, and the filtrate was condensed. Condensed mass was again dissolved in ethyl acetate and washed with aq. sodium bicarbonate solution. Organic layer was dried (Na2SO4), condensed, and the residue was chromatographed using ethyl acetate and hexanes to obtain the title compound as solid (540 mg, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromoethoxy)-4-nitrobenzene
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1-(2-Bromoethoxy)-4-nitrobenzene
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1-(2-Bromoethoxy)-4-nitrobenzene

Citations

For This Compound
9
Citations
MB Reddy, M Shailaja, A Manjula… - Organic & …, 2015 - pubs.rsc.org
Two flexible Tröger's base ditopic receptors C4TB and C5TB incorporating monoaza crown ether were designed and synthesized for bisammonium ion complexation. A comprehensive …
Number of citations: 13 pubs.rsc.org
W Cheng, S Wang, Z Yang, X Tian… - … Design, Development and …, 2019 - Taylor & Francis
Purpose In order to get novel EGFR inhibitors exerting more potency in tumor hypoxia than in normoxia. Methods A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines …
Number of citations: 9 www.tandfonline.com
Shagufta, D Guo, E Klaasse, H de Vries… - ChemMedChem …, 2009 - Wiley Online Library
In this study we followed a new approach to analyze molecular substructures required for hERG channel blockade. We designed and synthesized 40 analogues of dofetilide (1), a …
VTH Ngo, VH Hoang, PT Tran, N Van Manh… - Bioorganic & Medicinal …, 2018 - Elsevier
Glutamyl cyclase (QC) is a promising therapeutic target because of its involvement in the pathogenesis of Alzheimer’s disease. In this study, we developed novel QC inhibitors that …
Number of citations: 20 www.sciencedirect.com
M Schübler, B Sadek, T Kottke, L Weizel… - Frontiers in …, 2017 - frontiersin.org
Neurleptic drugs, eg, aripiprazole, targeting the dopamine D 2S and D 3 receptors (D 2S R and D 3 R) in the central nervous system are widely used in the treatment of several …
Number of citations: 13 www.frontiersin.org
A Abdelhameed, M Feng, AC Joice… - ACS infectious …, 2021 - ACS Publications
Due to the limitations of existing medications, there is a critical need for new drugs to treat visceral leishmaniasis. Since arylimidamides and antifungal azoles both show oral activity in …
Number of citations: 3 pubs.acs.org
H Zhang, L Liu, C Gao, R Sun, Q Wang - Dyes and Pigments, 2012 - Elsevier
A linear cyanine dye (LDP) guest comprising two binding sites, one 4-[2-[4-(dimethylamino)phenyl]ethenyl]pyridinium group and one p-aminophenoxy ethylene group, was synthesized …
Number of citations: 45 www.sciencedirect.com
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 2 search.proquest.com
DP Joshi - 2019 - search.proquest.com
Laterally confining graphene into 1D strips known as graphene nanoribbons (GNRs) opens up a tunable bandgap dependent on width, edge structure, and dopant atoms, while still …
Number of citations: 3 search.proquest.com

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